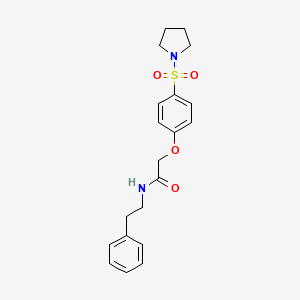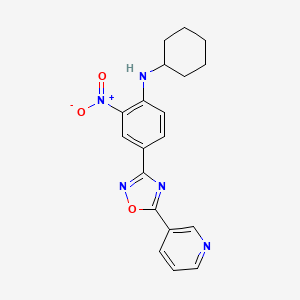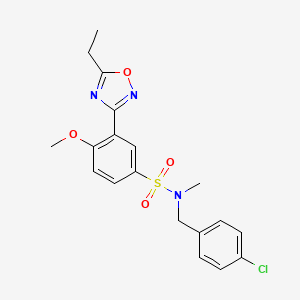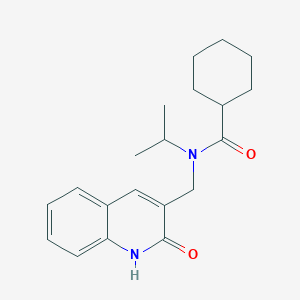
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide, also known as CQ-10, is a chemical compound that has been studied extensively for its potential therapeutic applications. CQ-10 is a derivative of chloroquine, a well-known antimalarial drug. However, CQ-10 has been found to have a wider range of applications beyond its antimalarial properties. In
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The quinoline-based compound MLS000040810 exhibits promising potential in medicinal chemistry. Researchers have explored its use in drug development due to its unique structure and biological activities. Some specific applications include:
Antimalarial Activity: Quinoline derivatives have been investigated as antimalarial agents. MLS000040810 may inhibit the growth of Plasmodium parasites responsible for malaria .
Anticancer Properties: Quinoline compounds have shown cytotoxic effects against cancer cells. MLS000040810 could be a candidate for further evaluation in cancer therapy .
Neuropharmacology and Central Nervous System (CNS) Disorders
The quinoline scaffold has relevance in neuropharmacology. MLS000040810 might impact CNS function and related disorders:
Neuroprotective Effects: Quinolines have been studied for their neuroprotective properties. MLS000040810 could potentially mitigate neurodegenerative diseases or enhance neuronal survival .
Analgesic Activity: MLS000040810 may exhibit analgesic effects, making it relevant for pain management .
Infectious Diseases
Quinoline derivatives have demonstrated antimicrobial activity. MLS000040810 could play a role in combating infectious diseases:
Antibacterial and Antifungal Properties: Quinolines have been investigated as antibacterial and antifungal agents. MLS000040810 might contribute to novel antimicrobial therapies .
Antiviral Potential: Quinoline-based compounds have shown antiviral activity. MLS000040810 could be explored further for its efficacy against viral infections .
Cardiovascular Health
Although less explored, quinolines may impact cardiovascular health:
- Cardiovascular Effects : MLS000040810 might influence cardiovascular function, potentially affecting blood pressure or heart health .
Miscellaneous Applications
Beyond the mentioned fields, MLS000040810’s unique structure warrants investigation in other areas:
- Hypoglycemic Activity : Quinolines have been associated with hypoglycemic effects. MLS000040810 might be relevant for diabetes management .
Eigenschaften
IUPAC Name |
N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylcyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-14(2)22(20(24)15-8-4-3-5-9-15)13-17-12-16-10-6-7-11-18(16)21-19(17)23/h6-7,10-12,14-15H,3-5,8-9,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPZESBNJWINIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylcyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

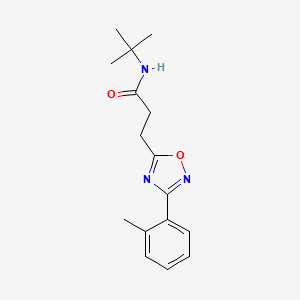


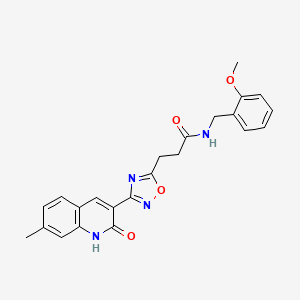
![4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7716860.png)
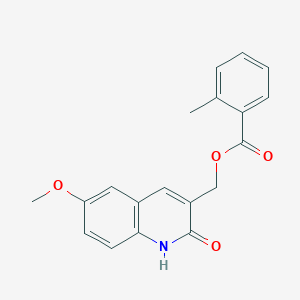

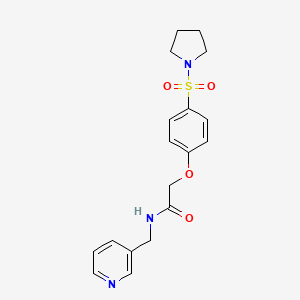
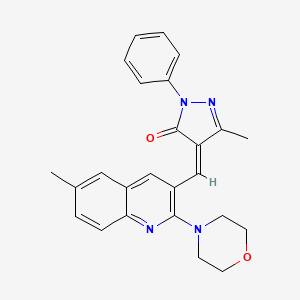
![8-bromo-5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7716911.png)
